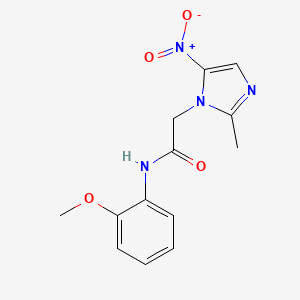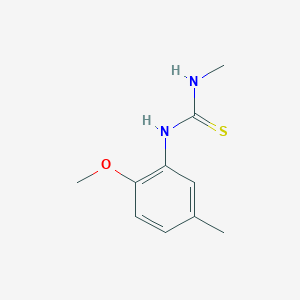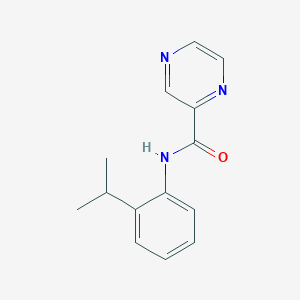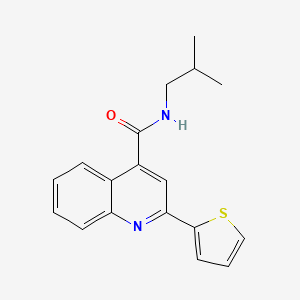
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 1999 and has since been extensively studied due to its potential applications in cancer research and drug development.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream signaling molecules, thereby disrupting cell signaling pathways that regulate cell proliferation and migration.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, as well as inducing apoptosis in these cells. In vivo studies have also shown that N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide in lab experiments is its specificity for certain kinases, which allows for the selective inhibition of specific signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
将来の方向性
There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of more potent and selective kinase inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. Another area of study is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide in the treatment of cancer and other diseases that involve dysregulated cell signaling pathways. Additionally, further research is needed to elucidate the mechanisms underlying the toxicity of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide and to develop strategies to minimize this toxicity in future studies.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydroindene-5-carboxylic acid to produce the intermediate compound, N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. This intermediate is then further reacted with other reagents to produce the final product, N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has been widely used in scientific research due to its potential applications in cancer research and drug development. This compound has been shown to inhibit the activity of several kinases, including Src family kinases, which are known to play a role in cancer cell proliferation and metastasis. N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of other kinases, such as FAK and Abl, which are involved in cell signaling pathways that regulate cell proliferation and migration.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-3-5-14(13)12-15/h6-12,18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLYACJCPXCPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)
![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)



![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)


